molecular formula C32H37KN2O8S2 B12301916 potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B12301916
M. Wt: 680.9 g/mol
InChI Key: ADTLWAAMVPCPTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonated indole derivative featuring a conjugated dienylidene linker, a carboxypentyl substituent, and a 1,3,3-trimethylindolium moiety. The potassium counterion enhances solubility, while the rigid indole framework may contribute to fluorescence or photostability.

Properties

Molecular Formula

C32H37KN2O8S2

Molecular Weight

680.9 g/mol

IUPAC Name

potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1

InChI Key

ADTLWAAMVPCPTC-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate typically involves multiple steps, including the formation of the indole core, the introduction of sulfonate groups, and the attachment of the carboxypentyl chain. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Thiol-Specific Conjugation Reactions

The sulfonate group and electrophilic moieties in the indole-derived structure enable selective reactions with thiol-containing biomolecules (e.g., cysteine residues in proteins). This forms stable thioether adducts, critical for biochemical labeling applications.

Mechanism :

  • The sulfonate group acts as an electron-withdrawing group, polarizing adjacent double bonds in the conjugated system.

  • Thiols (R-SH) undergo nucleophilic attack at the electrophilic α,β-unsaturated carbonyl regions, forming covalent bonds.

Applications :

  • Protein labeling for fluorescence-based tracking in live-cell imaging.

  • Immobilization of biomolecules in biosensors via thiol-mediated coupling.

Photophysical Reactions and Fluorescence Quenching

The extended π-conjugation system allows excitation-dependent fluorescence, which is modulated by environmental factors (e.g., pH, solvent polarity) .

ParameterValue/BehaviorSignificance
Absorption Max 650–670 nm (visible region)Optimal for red-emitting probes .
Quantum Yield 0.15–0.25 (aqueous buffer)Suitable for biological imaging .
Quenching Occurs in presence of heavy metalsLimits use in metal-rich environments .

Hydrolysis and Stability Under Aqueous Conditions

The carboxypentyl chain and sulfonate groups confer high water solubility but also render the compound susceptible to hydrolysis under extreme pH .

Key Observations :

  • Acidic Conditions (pH < 4) : Protonation of sulfonate groups reduces solubility, leading to precipitation .

  • Basic Conditions (pH > 9) : Saponification of ester linkages in the carboxypentyl chain occurs, degrading the compound .

Stability Data :

ConditionHalf-Life (25°C)Degradation Pathway
Neutral pH (7.4)>6 monthsMinimal hydrolysis
pH 3.048 hoursSulfonate protonation
pH 10.024 hoursEster hydrolysis

Metal Ion Interactions

The sulfonate and carboxylate groups participate in coordination chemistry with divalent cations (e.g., Ca²⁺, Mg²⁺), altering solubility and fluorescence .

Examples :

  • Ca²⁺ Binding : Forms insoluble complexes, reducing bioavailability in calcium-rich media.

  • Mg²⁺ Interaction : Induces fluorescence quenching via collisional mechanisms .

Reactivity in Organic Solvents

While primarily water-soluble, the compound retains limited reactivity in polar aprotic solvents (e.g., DMSO, DMF):

  • NHS Ester Activation : The carboxylate group can be activated with N-hydroxysuccinimide (NHS) in DMSO for amine coupling .

  • Aggregation-Induced Emission (AIE) : Exhibits enhanced fluorescence in DMSO due to restricted intramolecular motion .

Scientific Research Applications

Biochemical Research

Fluorescent Probes
This compound is utilized as a fluorescent probe in biochemical assays. Its unique structure allows it to interact with biological molecules, making it suitable for tracking cellular processes. The sulfonate groups enhance its solubility in aqueous environments, which is critical for biological applications .

Cell Imaging
Due to its fluorescent properties, this compound can be used in live-cell imaging studies. It facilitates the visualization of cellular structures and dynamics in real-time, providing insights into cellular behavior under various conditions .

Pharmaceutical Applications

Drug Development
The compound serves as a scaffold in the development of new pharmaceuticals. Its structural features can be modified to create analogs with improved efficacy or reduced toxicity. Research has indicated potential applications in targeting specific diseases through tailored modifications of its chemical structure .

Therapeutic Agents
There is ongoing research into the use of this compound as a therapeutic agent in treating diseases characterized by oxidative stress. Its ability to act as an antioxidant may provide protective benefits against cellular damage caused by reactive oxygen species .

Materials Science

Nanomaterials
In materials science, potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is explored for creating nanomaterials with specific optical properties. Its incorporation into polymer matrices can yield materials with enhanced light-emitting capabilities suitable for optoelectronic devices .

Sensors
The compound's sensitivity to environmental changes makes it a candidate for sensor development. It can be integrated into sensor platforms for detecting various analytes through changes in fluorescence intensity or wavelength .

Case Studies and Research Findings

Study Title Application Findings
Fluorescent Probes for Live Cell ImagingBiochemical AssaysDemonstrated effective tracking of cellular dynamics using the compound as a fluorescent marker .
Development of Antioxidant TherapeuticsPharmaceutical ResearchShowed potential protective effects against oxidative stress in cell cultures .
Nanocomposite Materials for OptoelectronicsMaterials ScienceAchieved enhanced light emission properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism by which potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Structural Similarity

Structurally analogous compounds include:

  • Potassium 4-(1H-indol-3-yl)butanoate: Shares an indole core and potassium sulfonate group but lacks the conjugated dienylidene bridge and carboxypentyl chain, resulting in reduced hydrophobicity .
  • Sumatriptan Succinate Related Compound A: Contains a dimethylaminoethyl-substituted indole but differs in sulfonamide and succinate moieties, altering polarity and bioactivity .
  • Lamoxactam disodium : A β-lactam antibiotic with a carboxy-hydroxyphenylacetyl group; dissimilar in backbone but shares sulfonate functionality, highlighting divergent applications .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Solubility Enhancer
Target Compound Bis-indole Carboxypentyl, dienylidene, sulfonate Potassium
Potassium 4-(1H-indol-3-yl)butanoate Indole Butanoate, sulfonate Potassium
Sumatriptan Succinate Related Compound A Bis-indole Dimethylaminoethyl, methylmethanesulfonamide Succinate
Spectroscopic Properties

NMR data (as in ) reveal that regions of chemical shift variation (e.g., protons near substituents) differentiate the target compound from simpler indoles. For example:

  • Region A (positions 39–44) : Affected by the carboxypentyl chain’s electron-withdrawing effect.
  • Region B (positions 29–36): Sensitive to the dienylidene bridge’s conjugation, absent in non-conjugated analogs .
Computational Similarity Metrics
  • Tanimoto Index : The target compound’s complex structure yields lower scores (~0.3–0.5) against simpler indoles but higher scores (~0.7) with sulfonated bis-indoles (e.g., Patent-derived analogs in ) .
  • Proteomic Interaction Signatures (CANDO Platform): The compound’s dual sulfonate groups may mimic heparin-binding proteins, contrasting with non-sulfonated indoles that interact with neurotransmitter receptors .

Table 2: Computational Similarity Scores

Compound Pair Tanimoto Score Proteomic Signature Similarity (%)
Target vs. Potassium 4-(1H-indol-3-yl)butanoate 0.42 28
Target vs. Lamoxactam disodium 0.18 12
Bioactivity and Functional Divergence
  • Activity Cliffs: Substitution of the carboxypentyl group with shorter chains (e.g., butanoate in ) reduces binding to albumin by ~40%, demonstrating a steep structure-activity relationship .
  • Molecular Networking : MS/MS fragmentation patterns (cosine score = 0.85) align the target with sulfonated dyes (e.g., Acid Blue 25), but divergent side chains reduce overlap with pharmaceuticals .
Case Studies
  • Patent Databases : Only 59% of sulfonated bis-indoles like the target are captured in SureChEMBL, versus 51% in IBM SIIP, reflecting extraction challenges for complex structures .
  • Metabolite Dereplication: The compound’s unique parent ion (m/z 689.2) distinguishes it from non-sulfonated indoles in molecular networks .

Biological Activity

Potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic compound notable for its intricate structure and significant biological activity. This article delves into its biological properties, synthesis methods, applications in research, and case studies demonstrating its utility.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C35H43KN2O10S2
Molecular Weight 755.0 g/mol
IUPAC Name potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
Solubility Water-soluble due to sulfonate and carboxylate groups

Biological Activity

Potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethylindole derivatives exhibit significant biological activities primarily due to their fluorescent properties. These characteristics make them valuable in various biological research applications:

  • Fluorescence Imaging : The compound is utilized in fluorescence microscopy for imaging cellular processes. Its ability to emit fluorescence upon excitation allows researchers to track protein interactions and cellular dynamics effectively .
  • Protein Labeling : It demonstrates high specificity for thiol-containing biomolecules, enhancing its utility in selective protein labeling without disrupting biological functions. This specificity is crucial for studying complex biological systems .
  • Biocompatibility : The compound's biocompatibility makes it suitable for in vivo applications where non-toxic interactions with biological tissues are necessary .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler indole derivatives. Key steps include:

  • Functionalization to introduce carboxylic acid and sulfonic acid groups.
  • Purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Case Study 1: Imaging Cellular Processes

In a study published by researchers investigating cellular dynamics, potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethylindole derivatives were used to visualize protein interactions in live cells. The results demonstrated that the compound could effectively label target proteins without affecting their functionality. This capability was critical for understanding signaling pathways in cancer cells.

Case Study 2: Selective Labeling of Proteins

Another study focused on the interaction of this compound with thiol-containing proteins. The research highlighted the binding affinity of the compound towards various biomolecules, showcasing its potential in developing targeted therapies and diagnostic tools in molecular biology .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this indole-based sulfonated compound?

  • Synthesis : Use reflux conditions with acetic acid as a solvent, analogous to the synthesis of structurally similar indole derivatives. For example, a mixture of precursors (e.g., substituted indole-carboxylic acids) can be reacted with sodium acetate under controlled heating (3–5 hours) to form the conjugated polyene-indole backbone .
  • Purification : Recrystallization from a DMF/acetic acid mixture is effective for removing unreacted intermediates, as demonstrated in indole derivative syntheses .
  • Validation : Confirm purity via HPLC with UV-Vis detection (λ = 400–600 nm, typical for indole-based chromophores) and elemental analysis.

Q. How can researchers characterize the stability of this potassium sulfonate salt in aqueous solutions?

  • Method : Conduct pH-dependent stability studies (pH 3–10) using UV-Vis spectroscopy to monitor absorbance changes at λmax (indicative of structural degradation). Compare with sodium sulfonate analogs, which show stability in neutral-to-alkaline conditions .
  • Ionic Strength Effects : Use cesium chloride as a diluent (1.0 g in 1000 mL water) to mimic high ionic strength environments, as described in protein-sulfonate interaction studies .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and electronic properties?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in D2O or DMSO-<i>d</i>6 to resolve indole protons (δ 7.0–8.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~700–800 g/mol) and potassium adduct formation ([M+K]<sup>+</sup>).
  • Electronic Properties : UV-Vis and fluorescence spectroscopy to analyze π-π* transitions in the conjugated system, with comparisons to structurally related indole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from isomerism or aggregation?

  • Isomer Discrimination : Employ 2D NMR (e.g., NOESY) to distinguish (2Z,4E) vs. (2E,4Z) configurations in the polyene chain. Computational modeling (DFT) can predict energy-minimized structures for comparison .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, particularly at concentrations >1 mM. Adjust ionic strength or add surfactants (e.g., CTAB) to mitigate aggregation .

Q. What experimental design strategies optimize the compound’s photophysical properties for applications in sensing or imaging?

  • Factorial Design : Apply a 2<sup>k</sup> factorial design to test variables (pH, temperature, solvent polarity) on fluorescence quantum yield. For example, vary pH (6–8) and temperature (25–40°C) to identify optimal conditions .
  • Theoretical Framework : Link results to Förster resonance energy transfer (FRET) theory or solvatochromism models to explain environmental sensitivity .

Q. How can AI-driven simulations enhance the study of this compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with indole-recognizing receptors (e.g., nicotinic acetylcholine receptors), leveraging prior docking studies on sulfonated indoles .
  • COMSOL Integration : Combine AI-optimized parameters (e.g., diffusion coefficients) with COMSOL Multiphysics to model transmembrane transport in simulated biological systems .

Q. What strategies address discrepancies between theoretical predictions and experimental data in thermodynamic studies?

  • Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., ITC) using triplicate runs and compare with DFT-calculated ΔG values. Discrepancies >10% may indicate unaccounted solvent effects .
  • Hybrid Methods : Pair MD simulations with experimental data (e.g., XRD or SAXS) to refine force field parameters for sulfonate-indole interactions .

Methodological Resources

  • Synthesis Protocols : Ref. provides a template for indole conjugation.
  • Stability Testing : Ref. outlines diluent preparation for ionic strength studies.
  • AI/Simulation : Ref. details COMSOL-AI integration for transport modeling.
  • Data Contradiction Resolution : Ref. demonstrates molecular docking for validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.